(S)-2-(piperidin-2-yl)phenol
Description
Significance of Piperidine (B6355638) and Phenol (B47542) Scaffolds in Organic Chemistry
The piperidine ring and the phenol group are independently recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. nih.gov This designation refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable in the development of new therapeutic agents. nih.gov
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structure in numerous natural products and biologically active compounds. znaturforsch.comnih.gov Its prevalence stems from its ability to engage in various biological interactions, and it forms the core of many pharmaceuticals with diverse activities, including antipsychotic and anticancer agents. nih.govmdpi.com The synthesis of piperidine derivatives is a field of intense research, with numerous methods developed for their construction, including intramolecular cyclization and cycloaddition reactions. mdpi.com
The phenol group, an aromatic ring bearing a hydroxyl substituent, is another cornerstone of medicinal chemistry. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. nih.gov Furthermore, the aromatic ring provides a rigid scaffold that can be readily functionalized to modulate a compound's properties. nih.gov Phenols are key components in a wide array of natural products and synthetic drugs, valued for their antioxidant and other biological activities. nih.govmdpi.com The combination of these two powerful scaffolds within a single molecule, as seen in (S)-2-(piperidin-2-yl)phenol, creates a platform with significant potential for diverse applications.
Importance of Chiral 2-Substituted Piperidine Derivatives in Stereoselective Synthesis
The presence of a substituent at the 2-position of the piperidine ring introduces a chiral center, leading to the existence of enantiomers. Chiral 2-substituted piperidines are of paramount importance in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. acs.orgrsc.org This control over stereochemistry is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities.
The development of methods to synthesize enantiomerically pure or enriched 2-substituted piperidines is a major focus of organic chemistry research. nih.govacs.org Strategies often involve asymmetric synthesis, which employs chiral catalysts or auxiliaries to guide the formation of one enantiomer over the other. znaturforsch.comnih.gov For instance, asymmetric hydrogenation of 2-substituted pyridines and asymmetric Mannich reactions are powerful techniques for accessing these chiral building blocks. nih.govrsc.org These enantioenriched piperidines serve as key intermediates in the synthesis of complex natural products and pharmaceuticals. acs.orgrsc.org
The specific (S)-configuration of 2-(piperidin-2-yl)phenol (B13600904) dictates the three-dimensional arrangement of the phenol group relative to the piperidine ring. This defined stereochemistry is critical when the molecule is used as a chiral ligand in metal-catalyzed reactions or as a building block in the synthesis of larger, stereochemically complex molecules.
Overview of Research Trajectories for Similar Aminophenol Architectures
Compounds that, like this compound, contain both an amine and a phenol group (aminophenols) are the subject of significant research, particularly in the field of catalysis. derpharmachemica.com These aminophenol ligands can coordinate with transition metals to form catalysts for a wide range of chemical transformations. derpharmachemica.comresearchgate.net
A key area of investigation involves the use of aminophenol-based ligands in homogeneous catalysis, where the catalyst and reactants are in the same phase. derpharmachemica.com These ligands have proven effective in processes such as C-H amination and other oxidative coupling reactions. derpharmachemica.comacs.org The electronic properties of the aminophenol ligand can be fine-tuned by modifying the substituents on the aromatic ring or the amine, thereby influencing the reactivity and selectivity of the metal catalyst. derpharmachemica.com
Recent research has also focused on the "redox-active" nature of certain aminophenol ligands. researchgate.netacs.org These ligands can participate directly in electron transfer processes during a catalytic cycle, effectively acting as an electron reservoir. researchgate.net This ability allows the metal center to maintain its oxidation state while the ligand mediates the redox chemistry, opening up new avenues for catalytic reactivity that would otherwise be inaccessible. researchgate.netacs.org The development of ferrocene-containing aminophenol ligands is one such example, aiming to create "redox-switchable" catalysts whose activity can be controlled by changing the oxidation state of the ferrocene (B1249389) unit. mun.ca The research into these sophisticated ligand architectures underscores the ongoing effort to design more efficient and selective catalysts for chemical synthesis. mdpi.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2/t10-/m0/s1 |
InChI Key |
ONKAJIAJCAUAQG-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2O |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol for S 2 Piperidin 2 Yl Phenol and Its Analogues
Enantioselective Synthesis Strategies
The creation of the chiral center at the C2 position of the piperidine (B6355638) ring is a key challenge in the synthesis of (S)-2-(piperidin-2-yl)phenol. Enantioselective strategies employing chiral catalysts or auxiliaries are paramount to achieving high enantiomeric purity.
Asymmetric Organocatalytic Approaches Utilizing Chiral Catalysts
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small, chiral organic molecules to catalyze enantioselective transformations. rsc.orgbeilstein-journals.org These metal-free catalysts offer advantages such as stability, low toxicity, and operational simplicity, making them attractive for pharmaceutical synthesis. rsc.orgresearchgate.net
One biomimetic approach for the synthesis of 2-substituted piperidine alkaloids involves the use of amino acids like proline as chiral catalysts. nih.gov This method can produce the desired compounds in good yields and with high enantiomeric excess (up to 97% ee). nih.gov The reaction often proceeds without the need for protecting groups, and the choice of solvent, such as benzonitrile (B105546) or acetonitrile, can be critical in preventing racemization of the product. nih.gov Another effective class of organocatalysts for constructing chiral piperidine rings is chiral phosphoric acids (CPAs). An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a CPA has been shown to produce functionalized chiral piperidines. umich.edu This process can involve an in situ enantioenrichment of the product, further enhancing stereoselectivity. umich.edu Computational studies have indicated that the mechanism may involve the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted displacement to yield the final product with high stereocontrol. umich.edu
The table below summarizes representative organocatalytic approaches for piperidine synthesis.
| Catalyst Type | Reaction | Key Features | Reference |
| L-Proline | Biomimetic Mannich-type cyclization | Protective-group-free; high ee (up to 97%); solvent choice crucial to prevent racemization. | nih.gov |
| Chiral Phosphoric Acid (CPA) | Intramolecular cyclization of unsaturated acetals | Forms functionalized chiral piperidines; involves in situ enantioenrichment. | umich.edu |
| Transaminases (Biocatalyst) | Transaminase-triggered cyclization of ω-chloroketones | Access to both enantiomers; high ee (>99.5%); works for various substituents. | acs.org |
Metal-Catalyzed Asymmetric Cyclization and Amination
Transition metal catalysis provides a versatile and highly efficient platform for the asymmetric synthesis of piperidine derivatives. Various metals, including palladium, iridium, rhodium, and copper, have been successfully employed in asymmetric cyclization and amination reactions to construct the chiral piperidine core.
Palladium-catalyzed reactions are particularly prominent. For instance, an asymmetric carbenylative amination using a Palladium/GF-Phos catalyst system allows for the synthesis of a range of chiral piperidines from N-tosylhydrazones and vinyl iodides with good yields and high enantiomeric ratios. rsc.orgrsc.org Diastereoselective Pd(II)-catalyzed intramolecular N-alkylation has also been used as a key step in the total synthesis of 2,6-disubstituted piperidine alkaloids. acs.orgelsevierpure.com
Iridium and Rhodium complexes are also highly effective. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a key step for producing α-aryl and α-heteroaryl piperidines with excellent enantioselectivity. researchgate.net Additionally, enantiomeric Iridium catalysts can be used in allylic cyclizations to selectively synthesize different stereoisomers of vinylpiperidine building blocks. nih.gov Both iridium and rhodium complexes, paired with modular phosphoramidite-phosphine hybrid ligands, can catalyze enantioselective reductive amination and amidation cascades to yield chiral cyclic products. nih.gov
Copper-catalyzed reactions offer another avenue. A notable example is the regiospecific and enantioselective cyclizative aminoboration using a Cu/(S, S)-Ph-BPE catalyst, which yields 2,3-cis-disubstituted piperidines with excellent enantioselectivities under mild conditions. nih.gov This method's utility has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals like avacopan. nih.gov
The following table highlights selected metal-catalyzed methodologies.
| Metal Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Palladium/GF-Phos | Asymmetric carbenylative amination | N-tosylhydrazones, (E)-vinyl iodides | Facile access to chiral piperidines; good yields (45–93%); high er (up to 96.5:3.5). | rsc.orgrsc.org |
| Iridium Complex | Asymmetric hydrogenation | Substituted N-benzylpyridinium salts | High levels of enantioselectivity (up to 99.3:0.7 er) for α-(hetero)aryl piperidines. | researchgate.net |
| Rhodium Complex | Asymmetric reductive Heck reaction | Aryl/vinyl boronic acids, dihydropyridines | Provides enantioenriched 3-substituted piperidines in high yield and excellent enantioselectivity. | snnu.edu.cn |
| Copper/(S, S)-Ph-BPE | Asymmetric cyclizative aminoboration | - | Produces 2,3-cis-disubstituted piperidines; broad substrate scope; mild conditions. | nih.gov |
Stereoselective Formation of the Piperidine Ring System
Achieving high stereoselectivity in the formation of the piperidine ring is fundamental to obtaining the desired (S)-enantiomer. This control can be exerted through various strategies, often involving catalytic asymmetric reactions or the use of chiral starting materials.
Catalytic methods, as discussed previously, are at the forefront of stereoselective piperidine synthesis. nih.gov The choice of chiral ligand and metal catalyst is crucial for dictating the stereochemical outcome. nih.gov For example, iridium-catalyzed hydrogen transfer reactions can enable the stereoselective synthesis of substituted piperidines by creating two new C-N bonds in a sequential cascade. nih.gov Similarly, ring-closing metathesis (RCM) is a powerful strategy for constructing the piperidine ring, and when combined with stereoselective steps like the addition of a phenyl Grignard reagent to an allyl imine derived from D-mannitol, it can produce N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine with high diastereoselectivity (>98% de). researchgate.net
Other notable strategies include diastereoselective cyclizations catalyzed by metals like palladium(II), which can effectively form 2,6-dialkylated piperidine rings. acs.org The stereodivergent synthesis of piperidine alkaloids has also been achieved through ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts, showcasing a general methodology for accessing complex stereochemical arrangements. researchgate.net The main challenge in these approaches is achieving both stereo- and regioselectivity, which can often be addressed by the careful selection of chiral ligands and catalysts. nih.gov
Modern Reaction Pathways for Phenol (B47542) and Piperidine Moiety Assembly
Petasis Reaction Applications in Alkylaminophenol Synthesis
The Petasis reaction, also known as the Petasis Borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is particularly well-suited for the synthesis of alkylaminophenols, where a salicylaldehyde (B1680747) (providing the phenol moiety), a secondary amine (like piperidine), and a boronic acid are condensed. nih.govdergipark.org.tr
The PBM reaction can proceed under mild conditions, often at room temperature, and can be performed with or without a catalyst. dergipark.org.trresearchgate.net While some protocols are catalyst-free, others utilize catalysts like spinel ferrites or lanthanum triflate to improve yields, which can range from 70% to over 90%. nih.gov The reaction tolerates a wide range of functional groups and can be accelerated using microwave irradiation or ionic liquids. nih.govresearchgate.net A significant advantage of the Petasis reaction is its potential for stereocontrol; when a chiral amine is used, the reaction can proceed with a high degree of diastereoselectivity, yielding the corresponding substituted amine as a single diastereomer. wikipedia.org This makes it a powerful tool for constructing the core structure of this compound analogues. nih.gov
| Reaction | Reactants | Conditions | Key Features | Reference |
| Petasis Borono-Mannich | Salicylaldehyde, secondary amine, aryl boronic acid | Catalyst-free or catalyzed (e.g., La(OTf)₃); room temperature or heated; solvent-free options available. | High yields (70-98%); tolerant of diverse functional groups; can be highly stereoselective with chiral amines. | wikipedia.orgnih.govresearchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating substantial portions of all starting materials. researchgate.net This approach is prized for its operational simplicity, time and cost-effectiveness, and alignment with the principles of green chemistry. semanticscholar.orggrowingscience.comsemanticscholar.org
Several MCRs have been developed for the synthesis of highly functionalized piperidines. A common strategy involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester. semanticscholar.org These reactions can be catalyzed by a variety of substances, including environmentally friendly catalysts like sodium lauryl sulfate (B86663) (SLS) in water at room temperature, or other catalysts such as phenylboronic acid, zirconium oxychloride (ZrOCl₂·8H₂O), and cerium ammonium (B1175870) nitrate. semanticscholar.orgresearchgate.net Another approach utilizes a pseudo five-component reaction cascade involving substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate (B1210297) to generate structurally diverse piperidines. researchgate.net These one-pot methods provide rapid access to complex piperidine scaffolds, which can then be further elaborated to yield target molecules like this compound and its analogues.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds, including piperidine derivatives. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov
In the context of synthesizing this compound analogues, microwave-assisted protocols can be employed for key steps such as the construction of the piperidine ring or the formation of the biaryl linkage between the piperidine and phenol moieties. For instance, the cyclocondensation reactions to form substituted piperidine rings can be efficiently carried out under microwave irradiation, often in greener solvents or even under solvent-free conditions. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis
| Entry | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Conventional Heating | 60 min | Lower | nih.gov |
| 2 | Microwave Irradiation | 4 min | 80-95 | nih.gov |
Palladium-Catalyzed C-H Hydroxylation and Derivatization
Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgnih.gov This strategy is highly attractive for the synthesis of complex molecules as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.
For the synthesis of this compound and its analogues, palladium-catalyzed C-H hydroxylation presents a direct and efficient route. This approach would involve the directed hydroxylation of a 2-phenylpiperidine (B1215205) precursor. The nitrogen atom of the piperidine ring can act as a directing group, guiding the palladium catalyst to the ortho C-H bonds of the phenyl ring for selective hydroxylation. Various oxidants, such as PhI(OAc)2, can be employed to facilitate the C-O bond formation. nih.gov
While direct hydroxylation of 2-phenylpiperidine via C-H activation is a promising strategy, the literature more broadly covers the palladium-catalyzed C-H arylation, alkylation, and olefination of 2-phenylpyridine, a closely related heterocyclic system. rsc.orgrsc.org These methodologies demonstrate the feasibility of activating the ortho-C-H bond, and with the appropriate choice of catalyst and oxidant, this can be adapted for hydroxylation.
Table 2: Palladium-Catalyzed Ortho-Functionalization of 2-Phenylpyridine
| Entry | Functionalization | Catalyst | Oxidant/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acetoxylation | Pd(OAc)2 | PhI(OAc)2 | 52-88 | nih.gov |
| 2 | Alkylation | Palladium-based | Alkyl Iodide | Good | rsc.org |
Derivatization and Functionalization Strategies of the Core Structure
Derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Strategies focus on modifying the phenol ring, the piperidine nitrogen, and creating more complex bridged or fused ring systems.
Synthesis of Substituted Phenol Analogues
The phenol ring of this compound is a prime target for functionalization to explore structure-activity relationships. Various substitution patterns can be introduced through electrophilic aromatic substitution reactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenol ring can significantly alter the electronic properties and lipophilicity of the molecule. Standard halogenation methods, such as treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), can be employed. The directing effect of the hydroxyl group and the piperidinyl substituent will influence the regioselectivity of the halogenation. researchgate.net
Alkylation and Arylation: Friedel-Crafts alkylation and arylation reactions can introduce alkyl or aryl groups onto the phenol ring. These reactions are typically catalyzed by Lewis acids. The choice of alkylating or arylating agent and reaction conditions will determine the position and extent of substitution. rsc.org
Table 3: Representative Functionalizations of Phenolic Rings
| Reaction | Reagent | Product Type | General Yield Range |
|---|---|---|---|
| Chlorination | Sulfuryl Chloride | Chloro-substituted phenol | Moderate to Good |
| Arylation | Arynes with tBuONa/AgOAc | 2-Arylphenol | Good |
Modifications of the Piperidine Nitrogen (e.g., N-Sulfonyl, N-Alkyl)
The secondary amine of the piperidine ring offers a convenient handle for further derivatization through N-alkylation and N-sulfonylation. These modifications can impact the basicity, polarity, and conformational flexibility of the molecule.
N-Alkylation: The piperidine nitrogen can be readily alkylated using a variety of alkyl halides or other electrophiles in the presence of a base. acs.org This allows for the introduction of a wide range of substituents, including simple alkyl chains, functionalized alkyl groups, and benzyl (B1604629) groups. Reductive amination is another powerful method for N-alkylation.
N-Sulfonylation: Reaction of the piperidine nitrogen with sulfonyl chlorides in the presence of a base provides N-sulfonyl derivatives. nih.gov The resulting sulfonamides are important functional groups in medicinal chemistry, known to act as hydrogen bond donors and to influence the pharmacokinetic properties of a molecule. A variety of substituted aryl and alkyl sulfonyl chlorides can be used to generate a diverse library of analogues. researchgate.net
Table 4: N-Functionalization of Piperidine Derivatives
| Reaction | Reagent | Product | General Yield Range | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | N-Alkyl piperidine | Good to Excellent | acs.org |
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl piperidine | Good to Excellent | nih.govresearchgate.net |
Preparation of Bridged or Fused Ring Systems Incorporating the Phenol-Piperidine Motif
To explore more conformationally constrained analogues, the this compound scaffold can be incorporated into bridged or fused ring systems. Such modifications can have a profound impact on the molecule's three-dimensional shape and its interaction with biological targets.
Intramolecular Cyclization: One common strategy involves the N-functionalization of the piperidine with a reactive tether that can subsequently undergo an intramolecular cyclization with the phenol ring or another part of the molecule. For example, N-alkylation with a dihaloalkane could be followed by an intramolecular Williamson ether synthesis with the phenolic hydroxyl group to form a bridged ether. nih.gov
Ring-Closing Metathesis (RCM): If both the piperidine nitrogen and the phenol ring are functionalized with alkenyl chains, ring-closing metathesis can be employed to construct a macrocyclic or bridged system.
Pictet-Spengler and Related Reactions: Intramolecular cyclization reactions that form new rings fused to the piperidine or phenol core are also valuable strategies. For instance, an N-phenethyl-substituted piperidine derivative could potentially undergo an intramolecular cyclization to form a new fused ring system. The specific reaction would depend on the nature of the tether and the activation method used. airo.co.in
Table 5: Strategies for the Synthesis of Fused Heterocyclic Systems
| Method | Key Reaction | Resulting Structure |
|---|---|---|
| Intramolecular Cyclization | Nucleophilic substitution/addition | Bridged or Fused Rings |
| Diels-Alder Reaction | [4+2] Cycloaddition | Fused Ring Systems |
| Heterocyclic Ring Expansion | Ring expansion | Larger Fused Rings |
An article on the specific chemical compound this compound that strictly adheres to the requested detailed outline cannot be generated at this time.
A thorough search of scientific literature and chemical databases did not yield specific, published experimental data for this compound corresponding to the required sections on single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy.
To provide a scientifically accurate and verifiable article, primary research findings such as crystal structure data (for conformational analysis, hydrogen bonding networks, zwitterionic character, and dihedral angles) and comprehensive NMR spectral assignments (chemical shifts and spin-spin coupling constants) are essential. While general principles regarding the behavior of 2-substituted piperidines and phenols can be discussed, applying data from different, albeit related, compounds would be scientifically inaccurate and would not meet the stringent requirements of the request.
Therefore, in the absence of specific research findings for this compound, it is not possible to create the detailed and rigorous scientific article as instructed.
Rigorous Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Assignment via 2D NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the stereochemistry of chiral molecules like (S)-2-(piperidin-2-yl)phenol. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal in determining the relative configuration of the substituents on the piperidine (B6355638) ring.
A ¹H-¹H COSY spectrum reveals the scalar coupling network within the molecule, establishing proton connectivity. For this compound, cross-peaks would be expected between the proton at the chiral center (C2 of the piperidine ring) and the adjacent methylene (B1212753) protons of the piperidine ring, as well as the proton on the nitrogen atom.
The crucial stereochemical information is derived from through-space correlations observed in a NOESY experiment. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of their spatial proximity. In the case of the (S) enantiomer, specific NOE correlations would be anticipated, which would differ from those of the (R) enantiomer. For instance, the spatial relationship between the proton at C2 and the protons on the phenol (B47542) ring can help to define the preferred conformation of the molecule. The analysis of coupling constants for the piperidine ring protons can further elucidate the chair conformation and the equatorial or axial disposition of the phenolic substituent. rsc.orgsoton.ac.uk
Table 1: Expected ¹H-¹H COSY and NOESY Correlations for the Stereochemical Assignment of this compound
| Proton 1 | Proton 2 | Expected COSY Correlation | Expected NOESY Correlation (for Stereochemical Assignment) |
| H at C2 (Piperidine) | H at N1 (Piperidine) | Yes | Yes (depending on conformation) |
| H at C2 (Piperidine) | H₂ at C3 (Piperidine) | Yes | Yes |
| H at C2 (Piperidine) | H at C6' (Phenol) | No | Yes (indicative of through-space proximity) |
| H₂ at C3 (Piperidine) | H₂ at C4 (Piperidine) | Yes | Yes |
| H₂ at C5 (Piperidine) | H₂ at C6 (Piperidine) | Yes | Yes |
Vibrational Spectroscopy (FT-IR) for Functional Group and Bonding Analysis
Fourier-transform infrared (FT-IR) spectroscopy provides valuable insights into the functional groups and bonding arrangements within this compound. The vibrational modes of the molecule are sensitive to its structure, and a combination of experimental and theoretical approaches allows for a detailed spectral analysis.
Comparative Analysis of Experimental and Theoretically Calculated Vibrational Frequencies
A powerful approach to understanding the vibrational spectrum of a molecule is to compare the experimentally obtained FT-IR spectrum with theoretically calculated frequencies. researchgate.net Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the vibrational modes of the molecule in its ground state. researchgate.net
While a perfect match between experimental and theoretical frequencies is not always achieved due to factors like the physical state of the sample and intermolecular interactions, a high degree of correlation is generally observed. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. nih.gov This comparative analysis aids in the confident assignment of the observed absorption bands to specific vibrational modes. For instance, the calculated frequencies for the O-H and N-H stretching vibrations can be compared with the broad bands typically observed in the experimental spectrum, confirming their presence and providing information about hydrogen bonding. nih.gov
Table 2: Illustrative Comparison of Expected Experimental and Theoretically Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G(d)) |
| O-H Stretch (Phenol) | 3200-3600 (broad) | ~3450 |
| N-H Stretch (Piperidine) | 3300-3500 (medium) | ~3380 |
| C-H Stretch (Aromatic) | 3000-3100 (medium) | ~3050 |
| C-H Stretch (Aliphatic) | 2850-2960 (strong) | ~2920 |
| C=C Stretch (Aromatic Ring) | 1450-1600 (medium) | ~1580, ~1490 |
| C-N Stretch (Piperidine) | 1020-1250 (medium) | ~1100 |
| C-O Stretch (Phenol) | 1180-1260 (strong) | ~1230 |
| O-H Bend (Phenol) | 1330-1440 (medium) | ~1380 |
| N-H Bend (Piperidine) | 1590-1650 (medium) | ~1620 |
Assignment of Characteristic Stretching and Bending Modes
The FT-IR spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its constituent functional groups.
O-H and N-H Stretching Region (3200-3600 cm⁻¹): A broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the phenolic group, likely broadened due to intermolecular hydrogen bonding. okstate.edu A sharper, medium-intensity band corresponding to the N-H stretch of the secondary amine in the piperidine ring is also anticipated in this range.
C-H Stretching Region (2800-3100 cm⁻¹): This region will feature multiple sharp peaks. Those above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic phenol ring. researchgate.net The strong absorptions below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic piperidine ring. researchgate.net
Fingerprint Region (below 1600 cm⁻¹): This complex region contains a wealth of structural information.
C=C Stretching: Medium intensity bands between 1450 and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
N-H Bending: A medium intensity band around 1590-1650 cm⁻¹ can be assigned to the N-H in-plane bending (scissoring) vibration of the piperidine moiety.
C-O Stretching: A strong absorption band in the 1180-1260 cm⁻¹ range is indicative of the C-O stretching vibration of the phenol group. okstate.edu
C-N Stretching: The C-N stretching vibration of the piperidine ring typically appears in the 1020-1250 cm⁻¹ region.
Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. For an ortho-substituted phenol, a characteristic strong band is expected. okstate.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the phenolic chromophore is primarily responsible for its UV absorption profile.
The electronic spectrum of phenols typically exhibits two main absorption bands in the UV region. researchgate.netresearchgate.net These are attributed to π → π* transitions within the aromatic ring. The presence of the hydroxyl group as a substituent on the benzene (B151609) ring influences the position and intensity of these absorption maxima.
The electronic transitions can also be modeled using Time-Dependent Density Functional Theory (TD-DFT), which can provide theoretical absorption wavelengths (λmax) and oscillator strengths. researchgate.netrsc.org These calculations can help in the assignment of the observed experimental absorption bands. researchgate.net The solvent can also influence the UV-Vis spectrum, with polar solvents often causing a shift in the absorption maxima (solvatochromism). nih.gov
Table 3: Expected Electronic Transitions and Absorption Maxima for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (λmax, nm) | Description |
| π → π | Phenolic Ring | ~210-230 | High-energy transition within the benzene ring. |
| π → π | Phenolic Ring | ~270-285 | Lower-energy transition, characteristic of the phenolic moiety. researchgate.net |
| n → π* | Phenolic Oxygen | ~300-320 | Weak transition involving the non-bonding electrons of the oxygen atom. |
Computational and Theoretical Investigations of S 2 Piperidin 2 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and energy. These calculations solve, approximately, the Schrödinger equation for a given arrangement of atoms.
The investigation of (S)-2-(piperidin-2-yl)phenol would typically employ a combination of Density Functional Theory (DFT) and ab initio methods. DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for molecules of this size. A popular and widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation. For systems where dispersion forces are significant, functionals from the M06 suite, such as M06-2X , are often superior to B3LYP and would be a strong choice for accurately modeling potential intramolecular interactions in this compound.
Ab initio (Latin for "from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. To improve upon HF, methods like Møller-Plesset perturbation theory (MP2) are used, which systematically add electron correlation effects and provide more accurate energy calculations. A comparative study using these different levels of theory would provide a comprehensive understanding of the electronic structure of this compound.
The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing carbon, nitrogen, oxygen, and hydrogen atoms like this compound, the Pople-style basis sets are a common and effective choice.
A typical starting point would be the 6-31G(d,p) basis set. This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling chemical bonds. For higher accuracy, a larger triple-split valence basis set like 6-311G++ would be employed. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs, anions, and non-covalent interactions more accurately. The selection of the basis set represents a trade-off between desired accuracy and computational expense.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable single bond connecting the two rings and a non-rigid piperidine (B6355638) ring, multiple stable conformers can exist.
A thorough conformational analysis would be performed to identify the various low-energy structures. This involves systematically rotating the dihedral angle between the phenol (B47542) and piperidine rings and exploring the different conformations of the piperidine ring itself (such as chair, boat, and twist-boat). Each of these starting geometries would be fully optimized. The final optimized geometries represent stable conformers, and their relative energies indicate their thermodynamic stability. Plotting these relative energies creates a conformational energy landscape, which identifies the global minimum energy structure—the most likely conformation of the molecule in the gas phase.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conf-1 (Global Minimum) | Chair piperidine, equatorial phenol, intramolecular H-bond | 0.00 |
| Conf-2 | Chair piperidine, axial phenol | 2.50 |
| Conf-3 | Twist-boat piperidine, equatorial phenol | 5.80 |
Electronic Structure Analysis
Once the geometry of the molecule is optimized, a variety of analyses can be performed to understand its electronic properties, which dictate its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor.
For this compound, the spatial distribution of these orbitals would be visualized. It is anticipated that the HOMO would be primarily localized on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is likely to be distributed more broadly across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally on its electron density surface. It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack.
The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring. Conversely, regions of positive potential (colored blue) have an electron deficiency and are prone to nucleophilic attack. These would be found around the hydrogen atoms, especially the acidic phenolic hydrogen and the hydrogen on the piperidine nitrogen. Green areas represent regions of neutral potential. The MEP map provides a comprehensive picture of the molecule's electronic landscape.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This approach is particularly effective for quantifying charge delocalization and hyperconjugative interactions within a molecule.
For this compound, NBO analysis would focus on the donor-acceptor interactions between the filled (donor) Lewis-type orbitals and the empty (acceptor) non-Lewis orbitals. The key interactions expected would involve the lone pairs on the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring. These lone pair orbitals can act as donors, delocalizing electron density into the anti-bonding (σ) orbitals of the adjacent C-C or C-H bonds of both the phenol and piperidine rings, as well as the π anti-bonding orbitals of the aromatic system. researchgate.netsemanticscholar.org
The energetic significance of these interactions is evaluated using second-order perturbation theory. A higher E(2) stabilization energy value indicates a more significant interaction between the donor and acceptor orbitals. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the anti-bonding orbitals of the neighboring C-C bonds within the piperidine ring (LP(N) → σ(C-C)) would be a primary hyperconjugative effect stabilizing the chair conformation of the ring. orientjchem.orgresearchgate.net Similarly, the interaction between the oxygen lone pair (LP(O)) and the π orbitals of the phenol ring (LP(O) → π*(C=C)) contributes significantly to the electronic structure of the aromatic moiety. researchgate.net
NBO analysis also provides information on the natural atomic charges, revealing the charge distribution across the molecule. In piperidinium-based ionic liquids, oxygen and nitrogen atoms typically carry significant negative NBO charges, highlighting their electron-donating capabilities. mdpi.com In this compound, the oxygen and nitrogen atoms are expected to be the most electronegative centers.
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a Phenol-Piperidine System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O1) | π* (C2-C3) | 20.5 | π-conjugation |
| LP (O1) | π* (C4-C5) | 1.8 | π-conjugation |
| LP (N1) | σ* (C2-H2) | 3.2 | Hyperconjugation |
| LP (N1) | σ* (C6-H6) | 3.5 | Hyperconjugation |
| π (C2-C3) | π* (C4-C5) | 18.9 | π-conjugation |
Note: Data is representative and based on typical values for related ortho-substituted phenol and piperidine systems for illustrative purposes.
Time-Dependent DFT (TD-DFT) for Excited State Properties, Electronic Spectra, and Oscillator Strengths
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. mdpi.com It is particularly valuable for predicting electronic absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited states), the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netsemanticscholar.org
For this compound, TD-DFT calculations would identify the key electronic transitions that govern its UV-visible spectrum. The primary transitions in molecules containing a phenol ring are typically π → π* transitions within the aromatic system. researchgate.net The presence of the piperidine substituent, particularly the nitrogen lone pair, may introduce n → π* transitions. Computational studies on similar ortho-substituted phenols, such as 2-aminophenol, have shown how different substituents influence the electronic spectra. researchgate.netsemanticscholar.org
The calculations would provide a detailed picture of the molecular orbitals involved in each electronic transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally corresponds to a longer absorption wavelength. nih.gov
Table 2: Representative TD-DFT Calculated Electronic Transitions for a Phenol-Piperidine Derivative
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.52 | 274 | 0.025 | HOMO -> LUMO (95%) |
| S2 | 5.15 | 241 | 0.110 | HOMO-1 -> LUMO (88%) |
| S3 | 5.68 | 218 | 0.350 | HOMO -> LUMO+1 (92%) |
Note: This data is illustrative of typical TD-DFT outputs for aromatic amines and phenols.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, telecommunications, and optical switching. researchgate.net Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. physchemres.org
Organic molecules featuring electron-donating groups (like the hydroxyl and amino groups) and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties due to intramolecular charge transfer. researchgate.net In this compound, the phenol ring acts as a π-system, while the hydroxyl and piperidine nitrogen can function as electron donors. The asymmetric nature of the molecule is also a prerequisite for second-order NLO activity.
Computational studies on various piperidine derivatives have demonstrated their potential as NLO materials. researchgate.netresearchgate.net DFT calculations for this compound would involve optimizing its geometry and then computing the α and β tensors to determine the average values. The results would help in assessing its potential for NLO applications by comparing the predicted hyperpolarizability with that of known NLO materials like urea (B33335).
Table 3: Example of Calculated NLO Properties for a Related Piperidine Derivative
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Average Polarizability (α) | 25.0 x 10-24 esu |
| First Hyperpolarizability (β) | 12.0 x 10-30 esu |
Note: Values are representative for a substituted piperidine and serve as an example of predicted NLO parameters.
Thermochemical and Thermodynamic Properties
The thermochemical and thermodynamic properties of a compound, such as heat capacity (Cv), entropy (S), and enthalpy (H), are fundamental to understanding its stability and behavior under varying temperatures. DFT calculations can accurately predict these properties in the gas phase. researchgate.netnih.gov
For this compound, these calculations would be performed by first optimizing the molecular geometry and then carrying out a vibrational frequency analysis. The vibrational frequencies are used to compute the thermodynamic functions at different temperatures. Studies on related compounds like aminophenols show a clear trend where enthalpy, entropy, and heat capacity increase with rising temperature. banglajol.inforesearchgate.net This is due to the increased population of higher vibrational and rotational energy levels at elevated temperatures. Conversely, the Gibbs free energy (G) tends to decrease with increasing temperature, indicating a greater potential for spontaneous processes.
Table 4: Illustrative Temperature Dependence of Thermodynamic Properties
| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
|---|---|---|---|
| 200 | 35.2 | 90.1 | 5.8 |
| 298.15 | 48.5 | 105.3 | 9.9 |
| 400 | 62.1 | 122.5 | 15.5 |
| 500 | 73.4 | 139.8 | 22.3 |
Note: The data is conceptual, illustrating the typical temperature-dependent trends for organic molecules of similar size.
Supramolecular Interaction Studies via Hirshfeld Surface Analysis and Quantum Chemical Topology
Hirshfeld surface analysis is a powerful computational tool for visualizing and analyzing intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are crucial for crystal packing. mq.edu.au Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. mdpi.com
For this compound, the Hirshfeld surface would highlight the key interactions responsible for its solid-state architecture. The hydroxyl group of the phenol and the N-H group of the piperidine are strong hydrogen bond donors, while the oxygen and nitrogen atoms are acceptors. Therefore, strong O-H···N, N-H···O, or O-H···O hydrogen bonds are expected to be dominant features in the crystal packing. researchgate.net
A key feature of Hirshfeld analysis is the generation of 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. These plots provide a quantitative measure of the contribution of each type of interaction to the total Hirshfeld surface area. nih.gov For organic molecules rich in hydrogen, H···H contacts typically account for the largest percentage of the surface area, representing van der Waals forces. nih.gov
In the case of this compound, significant contributions are also expected from O···H/H···O and C···H/H···C contacts. The O···H contacts correspond to hydrogen bonding, while the C···H contacts can represent C-H···π interactions, where a C-H bond interacts with the face of the aromatic phenol ring. nih.gov Quantifying these contributions provides a clear picture of the hierarchy of interactions governing the crystal packing.
Table 5: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 22.8 |
| C···C | 1.5 |
| N···H / H···N | 1.2 |
| Other | 0.8 |
Note: The percentages are representative values based on analyses of similar hydrogen-bonded phenolic and piperidine compounds. nih.govresearchgate.net
To further quantify the crystal packing, energy framework analysis can be employed. This method calculates the intermolecular interaction energies between a central molecule and its neighbors and visualizes these energies as a network of cylinders. crystalexplorer.net The radius of the cylinders is proportional to the strength of the interaction, providing an intuitive visual representation of the packing topology and energetic stability. researchgate.net
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the coordination chemistry and catalytic applications of This compound according to the requested outline.
While the broader fields of chiral piperidine derivatives, asymmetric catalysis, and coordination chemistry are well-documented, the specific compound This compound does not appear to be extensively studied or reported in these contexts within the accessible literature. Therefore, providing a scientifically accurate and thorough article that strictly adheres to the provided detailed outline is not possible at this time.
Mechanistic Biological and Pharmacological Research in Vitro and Computational Studies
Structure-Activity Relationship (SAR) Studies of (S)-2-(piperidin-2-yl)phenol Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. For derivatives of this compound, these studies involve systematically altering the chemical structure to understand how these changes influence the compound's biological activity.
The biological activity of piperidine (B6355638) derivatives can be significantly influenced by the nature and position of substituents on the piperidine ring and any associated aromatic rings. Research has shown that even minor modifications can lead to substantial changes in potency and selectivity.
For instance, in a series of piperidine nitroxides, the substituents at the 4-position were found to influence their antioxidative activity. While the nitroxide moiety was essential for the reactive oxygen species (ROS) scavenging action, the type of substituent modulated the activity level. This indicates that for this compound derivatives, modifications on the piperidine ring could fine-tune their biological profiles. nih.gov
In another study on piperidinone- and piperidine-constrained phenethylamines as dipeptidyl peptidase IV (DPP4) inhibitors, optimization of substituents led to potent and selective compounds with good pharmacokinetic profiles. drugbank.com Similarly, for sulfonamides bearing a piperidine nucleus, the introduction of an N-ethyl substituent was found to decrease their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that unsubstituted molecules were more favorable for this particular target. researchgate.net
The following table summarizes the effects of different substituents on the biological activity of various piperidine-containing compounds, providing insights into potential SAR trends for this compound derivatives.
| Parent Scaffold | Substituent Modification | Effect on Biological Activity | Reference |
| Piperidine Nitroxides | Varied substituents at the 4-position | Modulated antioxidative activity | nih.gov |
| Piperidinone/Piperidine Phenethylamines | Optimization of various substituents | Led to potent and selective DPP4 inhibitors | drugbank.com |
| Piperidine-bearing Sulfonamides | N-ethyl substitution | Decreased inhibitory potential against cholinesterases | researchgate.net |
| Piperidinol Analogs | 4-chloro and 4-trifluoromethyl on phenoxy ring | Most active anti-tuberculosis compounds | nih.gov |
| Piperidinol Analogs | Unsubstituted phenyl and 2,5-dimethyl on phenoxy ring | Least active anti-tuberculosis compounds | nih.gov |
Stereochemistry plays a crucial role in the biological activity of chiral molecules like this compound, as biological targets such as enzymes and receptors are themselves chiral. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its target.
For some piperidinol analogs with anti-tuberculosis activity, studies have shown that there appears to be no distinct preference for the stereochemistry at the central secondary hydroxyl group. nih.gov However, in many other cases, stereochemistry is a critical determinant of potency and selectivity. For instance, in a study of nature-inspired 3-Br-Acivicin isomers, stereochemistry was found to cause significant differences in antimalarial activity, with the (5S, αS) isomers showing enhanced biological activity, possibly due to stereoselective uptake. mdpi.com
The importance of stereoisomerism has also been highlighted in studies of new series of piperidin-4-one derivatives, where the stereochemical configuration had a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This underscores the general principle that different stereoisomers of a compound can have distinct pharmacological profiles.
| Compound Class | Stereochemical Variation | Impact on Biological Interaction | Reference |
| Piperidinol Analogs | R vs. S stereochemistry at the central secondary hydroxyl group | No clear correlation with anti-tuberculosis activity | nih.gov |
| 3-Br-Acivicin Isomers | (5S, αS) vs. other isomers | (5S, αS) isomers showed enhanced antimalarial activity | mdpi.com |
| Piperidin-4-one Derivatives | Different stereoisomers | Significant effect on antibacterial, antifungal, and anthelmintic activities | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a ligand, such as this compound, and its biological target at the molecular level. These in silico techniques help in understanding the binding modes, predicting binding affinities, and observing the dynamic behavior of the ligand-target complex.
Molecular docking studies can predict the preferred orientation of a ligand when bound to a target protein, revealing key interactions that stabilize the complex. For piperidine-based compounds, common interaction modes include:
Hydrogen Bonding: The nitrogen and oxygen atoms in this compound can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the binding pocket of a target protein.
Hydrophobic Interactions: The lipophilic parts of the molecule, such as the piperidine ring and the phenyl group, can engage in hydrophobic interactions with nonpolar residues of the target.
π-Stacking: The aromatic phenol (B47542) ring can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.
In a study of piperidine/piperazine-based compounds with sigma receptor affinity, docking studies revealed that the piperidine nitrogen atom formed a bidentate salt bridge with glutamate (B1630785) and aspartate residues. nih.gov Furthermore, a π-cation interaction between the ionized nitrogen and a phenylalanine residue was observed. nih.gov For 4-oxypiperidine ethers targeting histamine (B1213489) H3 receptors, the aromatic moiety was found to engage in π–π stacking interactions with a tryptophan residue, while the protonated piperidine nitrogen formed a salt bridge with an aspartate residue and cation–π interactions with tyrosine and phenylalanine residues. nih.gov
Molecular docking programs can calculate a docking score, which is an estimation of the binding affinity between the ligand and the target. Lower binding energy scores generally indicate a stronger and more favorable interaction. For example, in a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, docking against the CAIX protein yielded binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov
Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms in the ligand-protein complex over time. This can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | CAIX protein | -7.39 to -8.61 | nih.gov |
| Pd(II) complexes with P,S-donor ligands | DR5 (1BU3) | -7.03 to -7.51 | mdpi.com |
| Phenol Explorer Compounds | LasR receptor | Approximately -11.0 | biomedpharmajournal.org |
| Polyphenol Compounds | Alpha-glucosidase | Up to -7.6 | researchgate.net |
While the primary focus is often on ligand-protein interactions, some compounds can also interact with DNA. Computational studies can be employed to investigate these interactions as well. For example, some 1,8-naphthalimide (B145957) derivatives, which are structurally distinct but share some features with phenol derivatives, are known to act as DNA intercalators. nih.gov Molecular docking and dynamics can be used to model the intercalation of a ligand between DNA base pairs and to analyze the forces stabilizing this interaction.
In a study of piperidine/piperazine-based compounds, molecular dynamics simulations revealed the crucial amino acid residues that interacted with the most promising ligand. nih.gov These simulations categorize interactions into types such as hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges, providing a detailed picture of the ligand-protein interaction landscape. nih.gov
Investigation of In Vitro Biological Activities and Mechanistic Pathways
Research into the enzyme inhibitory activities of piperidine-containing compounds has revealed significant potential, particularly against acetylcholinesterase (AChE) and urease.
Acetylcholinesterase (AChE) Inhibition:
A variety of synthetic piperidine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Studies have shown that the piperidine ring can be a crucial structural component for interacting with the active site of AChE. For instance, certain novel piperidine derivatives have demonstrated good inhibitory activity against AChE, with some compounds showing higher potency than the standard drug donepezil. Molecular modeling studies suggest that substituents on the piperidine ring can form key interactions, such as pi-pi stacking with tryptophan residues in the enzyme's gorge. While these findings highlight the potential of the piperidine scaffold, specific IC50 values and detailed mechanistic studies for This compound are not readily found in the reviewed literature.
Urease Inhibition:
Piperidine derivatives have also been identified as a class of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibitory activity of various synthesized piperidines has been evaluated, with some compounds showing significant potency. The nature of the substituents on the piperidine nitrogen atom has been found to influence the inhibitory activity. However, specific studies detailing the urease inhibition mechanism or potency of This compound are not available in the current body of scientific literature.
The antimicrobial properties of various piperidine derivatives have been a subject of scientific investigation. However, specific data on the antimicrobial activity of This compound against particular bacterial or fungal strains is not detailed in the available research. General studies on other piperidine-containing molecules have shown a range of activities. For example, some synthesized piperidine derivatives have been reported to be active against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Similarly, certain novel piperidine compounds have exhibited inhibitory effects against various bacterial strains, including Bacillus cereus, Klebsiella pneumoniae, and Micrococcus luteus. In terms of antifungal activity, some piperidine derivatives have shown varying degrees of inhibition against fungi like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, while others displayed no activity against certain fungal species. Without specific studies on This compound , it is not possible to provide a detailed evaluation of its antimicrobial spectrum.
Currently, there is a lack of specific published research investigating the anticancer activity and associated mechanistic pathways of This compound . While the broader class of piperidine-containing compounds has been explored for various pharmacological activities, detailed studies focusing on the effects of This compound on apoptosis induction, cell proliferation, or DNA synthesis in cancer cell lines are not available in the scientific literature.
Specific studies evaluating the antioxidant properties of This compound and its mechanisms, such as the mitigation of reactive oxygen species (ROS), have not been identified in the available scientific literature. While some studies have investigated the antioxidant potential of other piperidine derivatives, a direct assessment of the antioxidant capacity of This compound is not documented.
There is no specific information available in the current scientific literature regarding the receptor binding affinity of This compound for dopamine (B1211576) receptors or opioid receptors. Research on the interaction of this particular compound with these or other receptor systems has not been published.
Bioavailability and Drug-Likeness Prediction through Computational Models (e.g., ADME Properties)
Specific computational studies predicting the bioavailability and drug-likeness, including the absorption, distribution, metabolism, and excretion (ADME) properties, of This compound are not found in the reviewed literature. While computational models are frequently used to predict the pharmacokinetic profiles of novel compounds, such an analysis for This compound has not been publicly reported.
Emerging Applications and Future Research Perspectives
Potential as Scaffolds in Advanced Medicinal Chemistry Research
The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, recognized as one of the most significant and frequently occurring heterocyclic scaffolds in drug development. nih.govarizona.edumdpi.com This six-membered nitrogen-containing heterocycle is a key structural component in over 70 commercially available drugs, including several blockbuster pharmaceuticals. arizona.edu Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, and to serve as a versatile framework for creating three-dimensional diversity in drug candidates. arizona.edumdpi.com
The (S)-2-(piperidin-2-yl)phenol moiety is considered a "privileged scaffold" because its core structure can be modified to interact with a wide range of biological targets. acs.org Derivatives of the piperidine scaffold have demonstrated a vast spectrum of biological activities. dut.ac.za This versatility makes it an attractive starting point for drug discovery campaigns targeting various diseases. Research into compounds built upon the piperidine framework has yielded candidates with significant therapeutic potential across multiple domains. researchgate.net
Table 1: Selected Biological Activities of Piperidine-Based Scaffolds
| Therapeutic Area | Biological Activity | References |
| Oncology | Anticancer | dut.ac.zaresearchgate.net |
| Infectious Diseases | Antibacterial, Antifungal, Anti-tuberculosis, Antiviral | dut.ac.zaresearchgate.netnih.gov |
| Inflammation | Anti-inflammatory | dut.ac.zaresearchgate.net |
| Neurology | Central Nervous System (CNS) Modulation, Analgesic | arizona.edudut.ac.za |
The presence of both a hydrogen-bond donor (the phenol (B47542) hydroxyl group) and a hydrogen-bond acceptor/basic center (the piperidine nitrogen) in this compound provides multiple points for molecular interaction and chemical modification. This dual functionality allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize ligands for specific biological targets.
Applications in Sensing and Material Science (e.g., pH sensors, NLO materials)
Beyond its biomedical potential, the molecular structure of this compound is well-suited for applications in materials science. The phenolic component, in particular, suggests utility in the development of chemical sensors. Phenolic compounds are known to exhibit changes in their optical or electrochemical properties in response to changes in their chemical environment, most notably pH. researchgate.net This principle is the basis for common pH indicators like Phenol red. researchgate.net The hydroxyl group on the phenyl ring of this compound can be deprotonated, leading to shifts in its electronic structure and, consequently, its light-absorbing properties. This makes it and its derivatives promising candidates for the design of new colorimetric or fluorescent pH sensors. mdpi.com
Furthermore, the field of nonlinear optics (NLO) presents another avenue for exploration. Organic molecular materials are of significant interest for NLO applications due to their electronic structures. jhuapl.edu Materials with NLO properties can alter the characteristics of light, such as its frequency, which is crucial for technologies like lasers and optical data processing. mdpi.commdpi.com A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure. As an asymmetric chiral molecule, this compound inherently possesses this property, making it a candidate for investigation as a component of novel NLO materials. jhuapl.edu
Development of Novel Heterocyclic Systems Incorporating the this compound Moiety
The this compound moiety is not just a scaffold to be decorated with functional groups; it is also a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The development of novel synthetic methodologies allows for the transformation of relatively simple building blocks into structurally diverse molecules with potential biological activity. mdpi.comsemanticscholar.org
One powerful strategy involves multicomponent assembly processes (MCAP). Research has demonstrated that 2-arylpiperidine subunits, such as the one in the title compound, can be used in Mannich-type reactions to generate intermediates that are then elaborated through various ring-forming reactions. nih.govnih.gov This approach enables the rapid generation of diverse polyheterocyclic scaffolds from a common precursor. nih.gov For example, a specific application of this concept has shown the successful transformation of 2-(piperidin-2-yl)phenol (B13600904) into a bioactive indoloquinolizine system, highlighting a direct pathway from this moiety to a more complex and biologically relevant heterocyclic structure. amazonaws.com Such synthetic strategies are crucial for expanding the chemical space accessible to medicinal chemists and for creating novel molecular architectures. nih.gov
Integration of Artificial Intelligence and Machine Learning in Structure-Function Prediction
The future of drug discovery and materials science is increasingly intertwined with computational approaches, particularly artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.netresearchgate.net For a scaffold like this compound, these technologies offer a powerful means to accelerate the design and discovery of new functional molecules.
A foundational method in this area is the Quantitative Structure-Activity Relationship (QSAR) study. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. nih.gov Such models have been successfully applied to derivatives of both phenols and piperidines to predict their toxicity or therapeutic efficacy. nih.govnih.gov These studies allow researchers to identify key molecular features that contribute to a desired outcome. mdpi.com
Modern AI and ML models represent a significant advancement over traditional QSAR. nih.gov Deep learning and other advanced algorithms can analyze vast datasets of chemical structures and their associated properties to learn complex, non-linear relationships that are not easily captured by simpler models. researchgate.netmdpi.com For the this compound scaffold, ML models could be trained to:
Predict the biological activity of novel derivatives against various targets.
Estimate physicochemical properties like solubility and toxicity.
Generate new molecular structures optimized for a specific function (generative design). nih.gov
By integrating AI and ML into the research workflow, scientists can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with trial-and-error experimentation and enhancing the efficiency of discovering the next generation of drugs and materials. researchgate.netauburn.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
